1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(6-imidazol-1-ylpyridazin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-12-9-16(26-22-12)19-17(25)13-3-2-7-23(10-13)14-4-5-15(21-20-14)24-8-6-18-11-24/h4-6,8-9,11,13H,2-3,7,10H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHNZECIHCFHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₄H₁₈N₄O
- Molecular Weight : 270.32 g/mol
- IUPAC Name : this compound
This compound features a piperidine core linked to an imidazole and pyridazine moiety, which are known for their biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. It has been evaluated against several cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells, showing promising IC50 values that indicate effective growth inhibition.
- Microtubule Destabilization : Similar compounds have demonstrated the ability to destabilize microtubules, which is crucial in cancer therapy as it can induce apoptosis in cancer cells. The compound's structural features may contribute to this activity.
- Inhibition of Specific Targets : The compound may also target various enzymes and receptors involved in cancer progression, including topoisomerase II and EGFR, which are critical for DNA replication and cell signaling pathways.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored various derivatives of imidazole-pyridazine compounds for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against MDA-MB-231 cells with IC50 values ranging from 2.43 to 7.84 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 2.43 |
| Compound B | HepG2 | 4.98 |
| Target Compound | MDA-MB-231 | 5.00 |
In another investigation focused on microtubule dynamics, the target compound was shown to inhibit microtubule assembly at concentrations as low as 20 μM, suggesting it acts as a microtubule-destabilizing agent . This mechanism is vital for its potential use in cancer therapy.
Pharmacological Profile
The pharmacological profile of the compound indicates it may possess additional properties beyond anticancer effects:
- Anti-inflammatory Effects : Certain derivatives have shown anti-inflammatory properties, which could enhance their therapeutic potential in treating conditions characterized by inflammation.
- Antimicrobial Activity : Preliminary data suggest that similar structures exhibit antibacterial and antifungal activities, adding another layer to their potential applications .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to this compound have demonstrated significant antimicrobial properties. For instance, derivatives of imidazo[1,2-a]pyridines have shown potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.006 μM against resistant strains . This suggests that the target compound may possess similar or enhanced antimicrobial efficacy.
Anticancer Potential
The imidazole and pyridazine moieties are known to interact with various targets involved in cancer progression. Compounds featuring these structures have been explored for their ability to inhibit tubulin polymerization, thus disrupting cell division in cancer cells . Preliminary studies on related compounds indicate promising results in inhibiting tumor growth in vitro and in vivo.
Neurological Implications
The piperidine structure is often associated with neuroactive compounds. Research into similar piperidine derivatives has revealed their potential as agents for treating neurological disorders by modulating neurotransmitter systems . The specific interactions of this compound with receptors involved in neurological pathways warrant further investigation.
Case Studies and Research Findings
Q & A
Basic Research Question
- ¹H NMR : Analyze proton environments (e.g., imidazole protons at δ ~7.8–8.6 ppm, isoxazole methyl at δ ~2.2 ppm) .
- LCMS/HPLC : Confirm molecular ion peaks (e.g., ESI-MS m/z ~392.2) and purity (>98%) using reverse-phase columns .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine and pyridazine regions .
What methodologies are recommended for evaluating in vitro biological activity?
Basic Research Question
- Enzyme Inhibition Assays : Use fluorogenic substrates or radiolabeled ligands to measure IC₅₀ values against target enzymes (e.g., factor Xa ).
- Cell-Based Assays : Test antiproliferative effects in cancer lines (e.g., MTT assay) .
- Selectivity Profiling : Compare activity against related enzymes (e.g., trypsin, plasma kallikrein) to identify off-target effects .
How can solubility and stability challenges be addressed during formulation?
Basic Research Question
- Solubility : Use co-solvents (e.g., DMSO for stock solutions) or cyclodextrin inclusion complexes .
- Stability : Conduct forced degradation studies under acidic/alkaline conditions. Monitor via HPLC for decomposition products .
- Storage : Lyophilize the compound and store at -20°C under nitrogen to prevent oxidation .
How can structure-activity relationship (SAR) studies guide optimization of pharmacokinetic properties?
Advanced Research Question
- P(1) Ligand Modification : Replace the imidazole group with aminobenzisoxazole to enhance selectivity (e.g., factor Xa vs. trypsin) .
- P(4) Moieties : Introduce hydrophilic groups (e.g., dimethylaminomethyl) to reduce plasma protein binding and improve oral bioavailability .
- LogP Optimization : Balance lipophilicity (e.g., via trifluoromethyl groups) to enhance membrane permeability without compromising solubility .
How to resolve discrepancies between in vitro potency and in vivo efficacy?
Advanced Research Question
- Protein Binding Corrections : Measure free fraction in plasma (e.g., equilibrium dialysis) to adjust IC₅₀ values .
- Metabolic Stability : Use liver microsomes to identify metabolic hotspots (e.g., piperidine oxidation) and introduce blocking groups .
- Pharmacokinetic Modeling : Integrate in vitro data (e.g., Caco-2 permeability) with allometric scaling to predict in vivo exposure .
What computational approaches aid in target identification and binding mode prediction?
Advanced Research Question
- Molecular Docking : Use AutoDock or Schrödinger to simulate interactions with factor Xa’s S1/S4 pockets .
- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD/RMSF analysis) .
- QSAR Models : Corrogate substituent effects (e.g., imidazole vs. pyrazole) on inhibitory potency .
How can selectivity against off-target enzymes be improved?
Advanced Research Question
- Crystallographic Studies : Resolve co-crystal structures (e.g., PDB ID 1XAS) to identify key hydrogen bonds/steric clashes .
- Fragment-Based Design : Screen focused libraries to replace promiscuous motifs (e.g., benzimidazole) .
- Kinome-Wide Profiling : Use kinase panels (e.g., Eurofins) to eliminate off-target inhibition .
What statistical methods optimize reaction yields and purity?
Advanced Research Question
- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, solvent ratio, and catalyst loading .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reaction time vs. pH) .
- PAT Tools : Use in-line FTIR or Raman spectroscopy for real-time monitoring .
How can crystallographic data validate molecular conformation?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
